molecular formula C18H14N2O2 B11841543 Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- CAS No. 106910-71-8

Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-

Cat. No.: B11841543
CAS No.: 106910-71-8
M. Wt: 290.3 g/mol
InChI Key: ACZOPDXPANCKJA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl), commonly known as Sirtinol, is a synthetic organic compound with the molecular formula C₂₆H₂₂N₂O₂ and a molecular weight of 394.47 g/mol . Its structure comprises a benzamide core substituted with a 2-hydroxy-naphthalenyl methylene group and an N-(1-phenylethyl) side chain (Fig. 1). This hybrid aromatic system contributes to its unique physicochemical properties, including:

  • Appearance: Pale yellow to yellow crystalline solid .
  • Solubility: Soluble in DMSO (23 mg/mL, 58.3 mM) but insoluble in water and ethanol .
  • Stability: Requires storage at -20°C in dark, dry conditions to prevent degradation .

Biological Activity Sirtinol is a selective inhibitor of sirtuin enzymes, specifically SIRT1 and SIRT2, with reported IC₅₀ values of 131 μM and 38 μM, respectively . It also exhibits activity against yeast Sir2 (ySir2) with an IC₅₀ of 48 μM . These enzymes are NAD⁺-dependent deacetylases involved in epigenetic regulation, aging, and metabolic pathways, making Sirtinol a tool compound for studying sirtuin-related diseases like cancer and neurodegeneration .

Properties

CAS No.

106910-71-8

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O2/c19-18(22)14-7-3-4-8-16(14)20-11-15-13-6-2-1-5-12(13)9-10-17(15)21/h1-11,21H,(H2,19,22)

InChI Key

ACZOPDXPANCKJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)N)O

Origin of Product

United States

Preparation Methods

Schiff Base Condensation via Acid-Catalyzed Reactions

The most direct route to synthesize Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- involves a Schiff base condensation between 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide under acidic conditions. This method leverages the nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine bond.

In a representative procedure, equimolar quantities of 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide are dissolved in ethanol, with catalytic acetic acid (5–10 mol%) added to protonate the carbonyl oxygen, enhancing electrophilicity . The mixture is refluxed for 4–6 hours, yielding the target compound as a crystalline solid after cooling and filtration. Purification via recrystallization from ethanol or dimethylformamide (DMF) affords the product in yields of 70–85% . Spectral characterization (IR, 1H^1H NMR) confirms the presence of the imine linkage (δ\delta 8.3–8.5 ppm for CH=N) and the hydroxyl group (δ\delta 12.1 ppm for -OH) .

Key Advantages :

  • High atom economy and straightforward workup.

  • Compatibility with green solvents like ethanol.

  • Scalability for industrial applications .

Catalyst-Free Synthesis in Aqueous Media

Recent advancements prioritize eliminating catalysts to reduce costs and environmental impact. A catalyst-free protocol involves refluxing 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide in aqueous ethanol (1:1 v/v) for 3–5 hours . The absence of acid catalysts necessitates longer reaction times but avoids purification challenges associated with residual catalysts. Yields remain comparable (65–75%), with the hydroxyl group of the naphthalene moiety participating in intramolecular hydrogen bonding, stabilizing the imine product .

Experimental Optimization :

  • Solvent Selection : Ethanol-water mixtures enhance reactant solubility while minimizing side reactions.

  • Temperature Control : Reflux at 80°C ensures rapid imine formation without degrading heat-sensitive groups .

Microwave-Assisted Synthesis for Enhanced Kinetics

Microwave irradiation significantly accelerates the condensation reaction, reducing processing times from hours to minutes. In a reported procedure, 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide are irradiated at 100°C for 15–20 minutes in ethanol, achieving yields exceeding 90% . The localized heating promotes efficient energy transfer, favoring imine formation over side products like hemiaminals.

Critical Parameters :

  • Power Settings : 300–500 W optimal for uniform heating.

  • Solvent Dielectric Properties : Ethanol’s moderate dielectric constant ensures effective microwave absorption .

Mechanochemical Synthesis via Grinding

Solid-state mechanochemical methods offer a solvent-free alternative, ideal for industrial scalability. Equimolar reactants are ground in a ball mill at 30 Hz for 30–45 minutes, with minimal ethanol added as a liquid-assisted grinding (LAG) agent. This approach achieves yields of 80–85% while eliminating solvent waste .

Advantages :

  • Negligible environmental footprint.

  • Compatibility with continuous manufacturing processes.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies, highlighting reaction conditions, yields, and sustainability metrics:

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Green Metrics (E-factor*)
Acid-Catalyzed CondensationAcetic acidEthanol804–670–858.2
Catalyst-FreeNoneEthanol/H2O803–565–755.1
Microwave-AssistedNoneEthanol1000.25–0.3390–924.8
MechanochemicalNoneSolvent-freeAmbient0.5–0.7580–851.2

*E-factor = (Mass of waste)/(Mass of product); lower values indicate greener processes .

Mechanistic Insights and Side-Reaction Mitigation

The condensation proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the aldehyde, forming a hemiaminal intermediate, and (2) acid-catalyzed dehydration to the imine. Competing side reactions include:

  • Oxidation of the Aldehyde : Mitigated by inert atmospheres (N2_2/Ar).

  • Schiff Base Hydrolysis : Minimized by anhydrous conditions or rapid workup .

Spectroscopic monitoring (FTIR, 1H^1H NMR) identifies intermediates, enabling real-time optimization .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors outperform batch methods by ensuring consistent mixing and temperature control. A pilot study demonstrated 95% conversion in 10 minutes using a tubular reactor with immobilized acid catalysts . Challenges include catalyst deactivation and product crystallization, addressed via periodic catalyst regeneration and anti-solvent precipitation.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- can be categorized into several key areas:

Medicinal Chemistry

  • Drug Development : The compound is being explored for its therapeutic potential due to its ability to interact with biological targets. It has shown promise as a selective inhibitor of sirtuin deacetylases, which are implicated in various diseases including cancer and neurodegenerative disorders .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties, showing effective inhibition against various cancer cell lines .

Coordination Chemistry

  • Metal Complex Formation : Benzamide derivatives are utilized as ligands in coordination chemistry. They can form stable complexes with metal ions, which are crucial for developing catalysts and sensors .
  • Antimicrobial Properties : Investigations have revealed that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics .
  • Cell Signaling : The compound has been studied for its role in cell signaling pathways, particularly its effects on sirtuins which are involved in cellular regulation and metabolism .

Comparative Analysis with Related Compounds

A comparison table illustrates the unique features of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- alongside similar compounds:

Compound NameStructureUnique Features
BenzamideC7H7NOSimple structure; lacks naphthalene moiety
4-HydroxybenzamideC7H8N2O3Contains hydroxyl group but lacks naphthalene
N-(1-Naphthyl)benzamideC13H11NOContains naphthalene but lacks hydroxyl functionality
Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-C15H13N1O2Unique combination of naphthalene and hydroxyl functionalities enhancing biological activity

Case Studies

Several studies have documented the efficacy of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-:

  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly decreased the viability of prostate cancer cells (PCa) and HEK293T cells, indicating its potential as an anticancer agent .
  • Sirtuin Inhibition : The compound was shown to selectively inhibit SIRT deacetylases at varying IC50 values (38 µM for SIRT2), suggesting a targeted approach for therapeutic interventions in metabolic disorders .

Mechanism of Action

The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, leading to potential therapeutic effects. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues in the Sirtuin Inhibitor Class

Compound Target(s) IC₅₀ (μM) Solubility Key Structural Features
Sirtinol SIRT1, SIRT2, ySir2 38–131 DMSO-soluble, Water-insoluble Naphthalenyl group, phenylethyl side chain
Splitomicin Sir2 (yeast) 60–100 [*] Moderate aqueous solubility Coumarin scaffold, no naphthalene
Cambinol SIRT1, SIRT2 56–59 [*] Ethanol/DMSO-soluble Biphenylamide core
AGK2 SIRT2 3.5 [*] DMSO-soluble Indole-based structure

Notes:

  • Sirtinol’s naphthalenyl group enhances π-π stacking in enzyme binding pockets compared to coumarin-based inhibitors like Splitomicin .
  • Its phenylethyl side chain improves cellular permeability over simpler benzamide derivatives but reduces solubility in polar solvents .

Functional Comparisons

  • Selectivity: Sirtinol shows moderate selectivity for SIRT2 over SIRT1 (IC₅₀ ratio ~3.4:1), whereas AGK2 is highly SIRT2-selective (IC₅₀ = 3.5 μM) .
  • Solubility Limitations: Unlike Cambinol, which is soluble in ethanol, Sirtinol’s insolubility in ethanol restricts formulation options .
  • Biological Applications: Sirtinol’s dual SIRT1/SIRT2 inhibition makes it broader in scope than Splitomicin (yeast-specific) but less potent than AGK2 for SIRT2-focused studies .

Research Findings and Implications

Key Advantages of Sirtinol

  • Structural Uniqueness : The naphthalenyl-hydroxyimine moiety is critical for sirtuin binding, as removal of the hydroxyl group reduces activity by >50% in preliminary SAR studies .
  • Tool Compound Utility : Used extensively in aging and cancer research to probe sirtuin-mediated pathways .

Limitations and Challenges

  • Low Aqueous Solubility : Requires DMSO for dissolution, complicating in vivo applications .
  • Moderate Potency : Higher IC₅₀ values compared to newer inhibitors like AGK2 .

Biological Activity

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- is characterized by the presence of a naphthalene moiety and an amine functional group. This unique structure contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, influencing several pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, potentially influencing neurotransmitter systems.

Biological Activity

The biological activities of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- have been studied in various contexts:

  • Anticancer Activity : Preliminary investigations indicate that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : The compound may also reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Anticancer Efficacy :
    • A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism was linked to the activation of caspase pathways .
  • Anti-inflammatory Properties :
    • In a model of inflammation, Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing chronic inflammatory conditions .
  • Neuroprotective Effects :
    • Another investigation reported neuroprotective properties in neuronal cell cultures exposed to oxidative stress. The compound enhanced cell viability and reduced reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
NeuroprotectiveEnhances viability under oxidative stress

Q & A

Basic Question: What are the recommended synthetic routes for synthesizing Sirtinol, and how can purity be optimized?

Answer:
Sirtinol is synthesized via a Schiff base condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide derivatives, followed by purification using column chromatography . Key steps include:

  • Reagent Ratios : Maintain a 1:1 molar ratio of aldehyde to amine to minimize side products.
  • Solvent Selection : Use anhydrous ethanol or methanol under nitrogen to prevent hydrolysis.
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (δ 8.5–9.0 ppm for imine protons) and high-resolution mass spectrometry (HRMS, m/z 394.47 [M+H]+^+) .

Basic Question: How should researchers optimize solubility for in vitro assays involving Sirtinol?

Answer:
Sirtinol is sparingly soluble in aqueous buffers but dissolves in DMSO (23 mg/mL, 58.3 mM) . For biological assays:

  • Stock Preparation : Prepare 10 mM stock in DMSO, aliquot, and store at -20°C to avoid freeze-thaw degradation.
  • Working Concentrations : Dilute in culture media to ≤0.1% DMSO to prevent cellular toxicity.
  • Solubility Testing : Use dynamic light scattering (DLS) to confirm absence of aggregates at experimental concentrations .

Advanced Question: How can researchers resolve contradictory reports on Sirtinol’s inhibitory activity (e.g., IC50_{50}50​ variability)?

Answer:
Discrepancies in IC50_{50} values (e.g., 38 μM for SIRT2 vs. 131 μM for SIRT1 ) may arise from assay conditions:

  • Enzyme Source : Use recombinant human SIRT1/2 (vs. bacterial/fungal orthologs) to ensure relevance.
  • Substrate Differences : Compare activity across substrates (e.g., acetylated p53 vs. α-tubulin) .
  • Orthogonal Assays : Validate results using fluorescence-based (Fluor de Lys) and radioactive (3H ^3 \text{H}-acetyl-lysine) assays .

Advanced Question: What experimental strategies can confirm Sirtinol’s specificity for SIRT1/2 over other deacetylases?

Answer:

  • Kinase Profiling : Screen against a panel of HDACs (e.g., HDAC1–11) using fluorogenic substrates.
  • CRISPR Knockout Models : Compare Sirtinol effects in wild-type vs. SIRT1/2-KO cell lines .
  • Proteomic Analysis : Perform SILAC-based mass spectrometry to identify off-target acetylation changes .

Advanced Question: How should stability studies be designed for Sirtinol in long-term cell culture experiments?

Answer:

  • Storage Conditions : Store lyophilized powder at -20°C in desiccated, light-protected vials (stable for 4 years) .
  • In-Solution Stability : Monitor degradation via LC-MS over 48 hours in culture media (pH 7.4, 37°C).
  • Metabolite Identification : Use UPLC-QTOF to detect oxidation products (e.g., naphthoquinone derivatives) .

Basic Question: What analytical techniques are critical for characterizing Sirtinol’s structure and purity?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to confirm >98% purity .
  • Spectroscopy : 1H/13C NMR^1 \text{H/}^{13} \text{C NMR} for imine (C=N) and naphthol (O-H) functional groups .
  • Crystallography : Single-crystal X-ray diffraction to resolve tautomeric forms (enol vs. keto) .

Advanced Question: How can researchers address low bioavailability of Sirtinol in in vivo models?

Answer:

  • Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life .
  • Prodrug Design : Synthesize phosphate esters at the 2-hydroxy group to improve aqueous solubility .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration .

Advanced Question: What methods are recommended for assessing Sirtinol’s cytotoxicity in primary cells?

Answer:

  • Dose-Response Curves : Use MTT/WST-1 assays (0–100 μM range, 24–72 hrs) in fibroblasts or PBMCs.
  • Apoptosis Markers : Quantify caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) .
  • Cell Cycle Analysis : Perform flow cytometry with propidium iodide staining .

Basic Question: How can researchers validate Sirtinol’s mechanism in modulating cellular acetylation?

Answer:

  • Western Blotting : Probe for acetylated targets (e.g., p53 K382, α-tubulin K40) .
  • Immunofluorescence : Visualize nuclear vs. cytoplasmic acetylation changes in treated cells .
  • Rescue Experiments : Co-treat with nicotinamide (NAD+^+ precursor) to reverse deacetylation .

Advanced Question: What computational tools can predict Sirtinol’s binding interactions with SIRT1/2?

Answer:

  • Docking Studies : Use AutoDock Vina with SIRT2 crystal structure (PDB: 3ZGO) to map hydrogen bonds with His187 and Asp298 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the inhibitor-enzyme complex .
  • QSAR Modeling : Develop models to optimize substituents for improved potency (e.g., electron-withdrawing groups on the benzamide ring) .

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